molecular formula C8H9BrN2 B1287907 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 625100-00-7

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No. B1287907
CAS RN: 625100-00-7
M. Wt: 213.07 g/mol
InChI Key: IRZFIOXYROEMPD-UHFFFAOYSA-N
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Description

“3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine” is a chemical compound with the molecular formula C8H9BrN2. It is a solid substance .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine” consists of a naphthyridine ring system, which is a bicyclic structure composed of two fused six-membered rings. One of the carbon atoms in the ring is substituted with a bromine atom .


Physical And Chemical Properties Analysis

“3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine” is a solid substance. Its molecular weight is 213.07 g/mol. It has one hydrogen bond donor and two hydrogen bond acceptors. It has a topological polar surface area of 24.9 Ų .

Scientific Research Applications

Anticancer Activity

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine: has been studied for its potential in cancer treatment. The compound’s structure allows it to interact with various biological targets, potentially inhibiting the growth of cancer cells. Research has focused on synthesizing functionalized 1,6-naphthyridines to explore their anticancer properties . These studies include the examination of structure-activity relationships (SAR) and molecular modeling to understand how modifications to the naphthyridine core can enhance anticancer activity.

Anti-HIV Properties

The compound also shows promise in the treatment of HIV. Its pharmacological activity includes the ability to interfere with the replication process of the virus. By targeting specific proteins or enzymes that are crucial for the HIV life cycle, researchers aim to develop new therapeutic agents based on the naphthyridine scaffold .

Antimicrobial Applications

Due to its structural versatility, 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine can be functionalized to create derivatives with potent antimicrobial properties. These derivatives can target a range of bacterial and fungal pathogens, providing a new avenue for the development of antibiotics .

Analgesic and Anti-inflammatory Uses

The compound’s analgesic and anti-inflammatory activities are of significant interest. It can be incorporated into molecules that modulate pain perception and inflammatory responses, offering potential for the creation of new pain relievers and anti-inflammatory medications .

Antioxidant Effects

Research indicates that naphthyridine derivatives can act as antioxidants. They can neutralize free radicals and reduce oxidative stress, which is a contributing factor in many chronic diseases. This property is being explored to develop treatments for conditions caused by oxidative damage .

Agricultural Chemicals

The reactivity of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine allows for the synthesis of compounds used in agriculture. These compounds can serve as the basis for new pesticides or herbicides, with the potential to improve crop protection and yield .

Safety and Hazards

The safety and hazards associated with “3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine” are not detailed in the retrieved sources. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for “3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine” are not specified in the retrieved sources. Its potential applications would depend on its chemical properties and reactivity .

properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZFIOXYROEMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590489
Record name 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

625100-00-7
Record name 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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